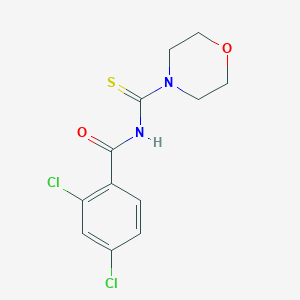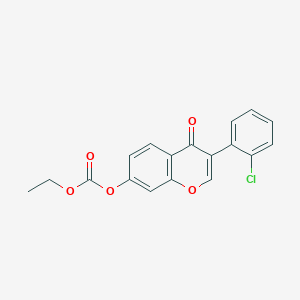
N-benzyl-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-benzyl-2-phenyl-4-quinolinecarboxamide derivatives typically involves strategies such as N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or triflate, demonstrating the compound's potential as a radioligand for imaging peripheral benzodiazepine receptors using positron emission tomography (PET) (Matarrese et al., 2001).
Molecular Structure Analysis
The molecular structure of N-benzyl-2-phenyl-4-quinolinecarboxamide and related compounds has been explored through various methods, including X-ray diffraction, demonstrating the compound's crystalline nature and providing insights into its 3D structure and the interactions within its crystal packing (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
N-benzyl-2-phenyl-4-quinolinecarboxamide undergoes various chemical reactions, including facilitated reduction under mild reductive conditions, leading to the formation of protected (benzyl)amine derivatives. This demonstrates the compound's versatility in chemical transformations (Ragnarsson et al., 2001).
Scientific Research Applications
Visualization of Peripheral Benzodiazepine Receptors
A study by Matarrese et al. (2001) involved the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds showed high specific binding to PBR in multiple organs, suggesting their promise as radioligands for PBR imaging in vivo with PET (Matarrese et al., 2001).
Asymmetric Hydrogenation of Functionalized Alkenes
Research by Imamoto et al. (2012) presented the use of quinoline derivatives in the field of catalysis, specifically in the asymmetric hydrogenation of functionalized alkenes. Their work demonstrated the practical utility of these catalysts in the efficient preparation of several chiral pharmaceutical ingredients, showcasing the relevance of quinoline compounds in synthetic organic chemistry (Imamoto et al., 2012).
Development of Antimycobacterial Compounds
Goněc et al. (2012) investigated the biological activity of substituted quinoline-2-carboxamides and their effectiveness against mycobacterial species. Some compounds exhibited higher activity against M. tuberculosis than standard treatments, suggesting potential applications in developing new antimycobacterial therapies (Goněc et al., 2012).
Anticancer Activity through Inhibition of DNA Methylation
A study by Rilova et al. (2014) on quinoline derivatives, specifically focusing on the SGI-1027 molecule and its derivatives, showed that these compounds inhibit DNA methyltransferase, which could lead to the re-expression of silenced genes in cancer cells. This suggests their potential application in cancer therapy through epigenetic modulation (Rilova et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Research into organic light-emitting diodes (OLEDs) has explored the use of quinoline derivatives as emitting materials. Studies such as that by T. and colleagues (2001) have demonstrated that quinoline-based compounds can be used in OLEDs to emit bright light, indicating their importance in the development of display technologies (T. et al., 2001).
properties
IUPAC Name |
N-benzyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23(24-16-17-9-3-1-4-10-17)20-15-22(18-11-5-2-6-12-18)25-21-14-8-7-13-19(20)21/h1-15H,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGFEOLNELJISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-phenylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)
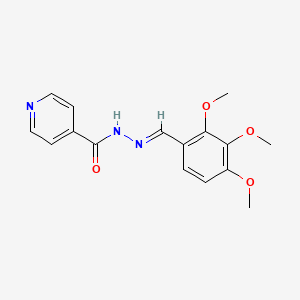
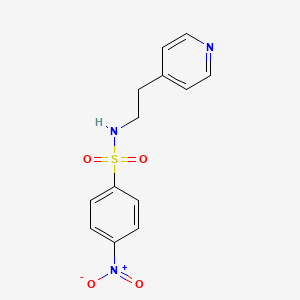

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)
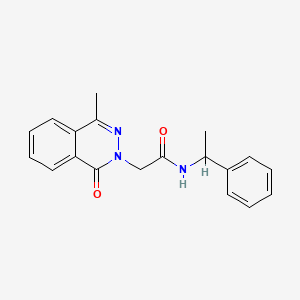
![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

